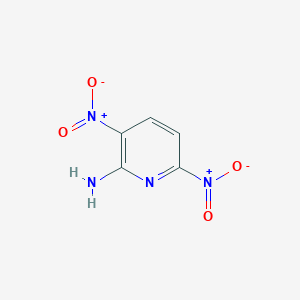

6-Amino-2,5-dinitropyridine

Description

Overview of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental scaffold in a vast array of chemical applications. lookchem.comnih.gov First isolated from coal tar in the 19th century, the versatility of the pyridine ring has led to its extensive use in diverse scientific fields. lookchem.com The presence of the nitrogen atom imparts unique electronic properties, making the ring electron-deficient and generally more susceptible to nucleophilic substitution than electrophilic substitution. alfa-chemistry.com This reactivity, coupled with its ability to form hydrogen bonds and its general water solubility, makes the pyridine scaffold a "privileged structure" in drug design and medicinal chemistry. guidechem.comresearchgate.net

Pyridine derivatives are integral to numerous pharmaceuticals, agrochemicals, and functional materials. alfa-chemistry.comarchive.org They are found in natural products like nicotine (B1678760) and vitamin B6, and form the core of many synthetic drugs. alfa-chemistry.coma2bchem.com The ability to readily functionalize the pyridine ring allows chemists to fine-tune the steric and electronic properties of molecules, leading to the development of compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. lookchem.comnih.govarchive.org In materials science, pyridine derivatives are utilized as ligands in catalysis and as components of dyes and other functional materials. alfa-chemistry.comguidechem.com

Significance of Dinitropyridines as Key Chemical Scaffolds

Within the large family of pyridine derivatives, dinitropyridines represent a particularly important subclass. These are pyridine rings substituted with two nitro groups. The strong electron-withdrawing nature of the nitro groups significantly influences the chemical reactivity of the pyridine ring, making it highly susceptible to nucleophilic attack. This property makes dinitropyridines valuable and versatile precursors in organic synthesis. archive.orgresearchgate.net

Dinitropyridines are key intermediates in the synthesis of a variety of more complex molecules. researchgate.net They are notably used as precursors for energetic materials, where the high nitrogen and oxygen content contributes to their energetic properties. researchgate.netechemi.com Furthermore, the dinitropyridine scaffold is utilized in the development of agrochemicals and pharmaceuticals. Research has shown that compounds derived from dinitropyridines can exhibit a range of biological activities, including antitumor and antiviral properties. researchgate.net The chemistry of polynitropyridines, including dinitropyridines, has been an active area of research and has seen significant development in recent decades. researchgate.netechemi.com

Contextualization of 6-Amino-2,5-dinitropyridine within Amino-Nitropyridine Chemistry

Amino-nitropyridines are pyridine derivatives that contain both amino (-NH2) and nitro (-NO2) functional groups. The interplay between the electron-donating amino group and the electron-withdrawing nitro groups creates unique chemical properties. This compound is a specific isomer within this class, with the chemical formula C5H4N4O4. researchgate.net

While specific research on this compound (CAS Number 3073-80-1) is not as extensively documented as some of its isomers, its structure places it firmly within the family of amino-dinitropyridines. lookchem.comguidechem.com This class of compounds is of significant interest in the field of energetic materials, where the combination of the fuel (amino group) and oxidizer (nitro groups) within the same molecule is a key design principle. For instance, related isomers like 2,6-diamino-3,5-dinitropyridine (ANPy) and its N-oxide derivative (ANPyO) have been synthesized and studied for their explosive properties. dtic.mil The position of the functional groups on the pyridine ring dramatically influences the compound's stability, density, and energetic performance.

The table below presents a comparison of this compound with some of its better-studied isomers, highlighting the diversity within this chemical class.

| Compound Name | CAS Number | Molecular Formula | Key Area of Research |

| This compound | 3073-80-1 | C5H4N4O4 | Chemical Synthesis Intermediate |

| 2-Amino-5-nitropyridine (B18323) | 4214-76-0 | C5H5N3O2 | Chemical Synthesis |

| 4-Amino-3-nitropyridine | Not Available | C5H5N3O2 | Pharmaceutical and Agrochemical Intermediate |

| 2,6-Diamino-3,5-dinitropyridine (ANPy) | Not Available | C5H5N5O4 | Energetic Materials |

| 4-Amino-3,5-dinitropyridine | 31793-29-0 | C5H4N4O4 | Explosives and Pharmaceuticals |

This table is generated based on available data from multiple sources and is for illustrative purposes.

Historical Development of Research on Polynitropyridines

The study of pyridine and its derivatives dates back to the 19th century. lookchem.com The nitration of pyridine, a key step in the formation of polynitropyridines, was a subject of early investigation. Initial attempts to synthesize nitropyridines often resulted in low yields due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.

A significant advancement in the field was the development of more effective nitration methods. It was discovered that the nitration of aminopyridines could proceed more readily. a2bchem.com This is because the amino group activates the ring towards electrophilic attack. This led to the synthesis of a variety of amino-nitropyridine derivatives. a2bchem.com

In the mid to late 20th century, research into polynitropyridines intensified, particularly driven by the search for new high-performance energetic materials. acs.org This led to the synthesis and characterization of numerous dinitro- and trinitropyridine derivatives, including various amino-substituted compounds. acs.org The development of synthetic routes to compounds like 3,5-dinitro-2,4,6-triaminopyridine demonstrated the growing sophistication in the controlled synthesis of highly substituted pyridines. acs.org In recent years, research has continued to expand, with a focus on creating novel energetic materials with improved stability and performance, as well as exploring the use of polynitropyridines as scaffolds for new pharmaceuticals and other advanced materials. echemi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dinitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O4/c6-5-3(8(10)11)1-2-4(7-5)9(12)13/h1-2H,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBGKXVHXMWWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700823 | |

| Record name | 3,6-Dinitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3073-80-1 | |

| Record name | 3,6-Dinitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 6 Amino 2,5 Dinitropyridine

Nucleophilic Reactivity at the Pyridine (B92270) Ring Positions

The pyridine ring in 6-Amino-2,5-dinitropyridine is electron-deficient due to the strong electron-withdrawing effects of the two nitro groups. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr) reactions.

Analysis of Regioselectivity in Nucleophilic Attack

The positions on the pyridine ring are not equally reactive towards nucleophiles. The regioselectivity of nucleophilic attack is dictated by the positions of the electron-withdrawing nitro groups and the electron-donating amino group. In dinitropyridine systems, the positions ortho and para to the nitro groups are the most activated towards nucleophilic attack. For this compound, this would suggest that the C3 and C4 positions are potential sites for nucleophilic attack.

The amino group at the C6 position, being an electron-donating group, can modulate the reactivity of the ring. Its presence can influence the stability of the Meisenheimer intermediate, a key intermediate in SNAr reactions. Theoretical and experimental studies on related dinitroaniline derivatives have shown that the position of nucleophilic attack is a delicate balance of electronic and steric factors. While specific studies on the regioselectivity of this compound are not abundant in the reviewed literature, analogies can be drawn from similar systems. For instance, in other dinitropyridine derivatives, nucleophilic attack often occurs at the position that allows for the most effective stabilization of the negative charge of the Meisenheimer complex by the nitro groups.

Mechanistic Investigations of SN(ANRORC) Processes in Nitropyridines

In addition to the classical SNAr mechanism, nucleophilic substitution on pyridine rings can also proceed through the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. This mechanism is particularly relevant for heterocyclic compounds and has been extensively studied in reactions involving strong nucleophiles like metal amides. wikipedia.org

The SN(ANRORC) mechanism provides an alternative pathway for substitution and can explain the formation of products that are not accounted for by the SNAr mechanism. wikipedia.org The process involves the initial addition of the nucleophile to the pyridine ring, followed by the opening of the heterocyclic ring to form an open-chain intermediate. Subsequent ring closure then leads to the final substituted product. Isotope labeling studies are a key tool in distinguishing the SN(ANRORC) mechanism from the SNAr pathway. wikipedia.org While specific mechanistic investigations on this compound are limited, the general principles of the SN(ANRORC) mechanism in nitropyridines suggest its potential involvement in reactions with potent nucleophiles.

Reactions Involving the Amino Functional Group

The amino group in this compound is a versatile functional handle that can be readily modified, allowing for the synthesis of a wide range of derivatives.

Acylation and Other Protection/Deprotection Strategies

The amino group can be acylated to form amides. This reaction is often employed as a protection strategy to prevent the amino group from participating in undesired side reactions during subsequent synthetic steps. Common acylating agents include acid chlorides and acid anhydrides. For instance, the nitration of 2,6-diaminopyrazine, a related heterocyclic compound, is often preceded by the protection of the amino groups via acetylation with acetic anhydride (B1165640) to control the selectivity of the nitration process. lukasiewicz.gov.pl

The choice of the protecting group is crucial and depends on the stability of the molecule and the reaction conditions of the subsequent steps. The protecting group must be stable under the desired reaction conditions and easily removable without affecting other functional groups in the molecule.

Derivatization and Functional Group Interconversions of the Amino Group

The amino group can be converted into a variety of other functional groups. Derivatization of amino groups is a common strategy in the synthesis of complex molecules and in the preparation of analytical samples. mdpi.com For example, the amino group can be diazotized with nitrous acid to form a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents.

Furthermore, the amino group can participate in condensation reactions with carbonyl compounds to form imines or be involved in the construction of new heterocyclic rings. The synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) from 2,6-diaminopyridine (B39239) involves a sequence of reactions including acetylation of the amino groups, N-oxidation, nitration, and finally hydrolysis to remove the acetyl protecting groups. energetic-materials.org.cn This highlights the importance of amino group derivatization in the synthesis of related energetic materials.

Reactivity of the Nitro Functional Groups

The two nitro groups in this compound are strong electron-withdrawing groups and can also be the site of chemical transformations, most notably reduction.

The reduction of nitro groups is a fundamental transformation in organic synthesis, providing a route to the corresponding amino compounds. unimi.it The selective reduction of one nitro group in the presence of another, or in the presence of other reducible functional groups, is a significant challenge. Various reducing agents and catalytic systems have been developed to achieve chemoselective nitro group reduction. calvin.edustackexchange.com

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and chemical reduction with metals in acidic media (e.g., tin or iron in HCl) or with sulfides. unimi.it The choice of the reducing agent can influence the outcome of the reaction, sometimes leading to intermediate reduction products such as nitroso or hydroxylamino compounds. nih.gov

In the context of polynitro aromatic compounds, controlling the extent of reduction is crucial. For instance, the reduction of dinitroanilines can be controlled to selectively reduce one nitro group, often the one that is ortho to the amino group, due to chelation effects. stackexchange.com While specific studies on the selective reduction of this compound are not detailed in the available literature, the principles of selective nitro group reduction in other polynitro aromatics would be applicable.

Selective Reduction of Nitro Groups to Amino Functionalities

The conversion of nitro groups to amino groups is a pivotal transformation in synthetic chemistry, and in polynitro compounds like this compound, the potential for selective reduction is a key consideration. The two nitro groups, located at the C2 and C5 positions, are in distinct chemical environments, which allows for the possibility of regioselective reduction under controlled conditions.

Catalytic hydrogenation is a primary method for this transformation. Studies on analogous compounds, such as 2,6-diamino-3,5-dinitropyridine (DADNP), have shown that hydrogenation over palladium on carbon (Pd/C) catalysts can effectively reduce the nitro groups to yield the corresponding tetra-amino derivative. acs.org The reaction is structure-sensitive, with catalyst particle size influencing the turnover frequencies for both the disappearance of the starting material and the formation of the product. acs.org

For this compound, the reduction can theoretically proceed in a stepwise manner to yield two key intermediates before full reduction to 2,5,6-triaminopyridine.

Reduction of the 2-nitro group: This would yield 5,6-diamino-2-nitropyridine.

Reduction of the 5-nitro group: This would yield 2,6-diamino-3-nitropyridine.

The selectivity would be influenced by several factors. The 5-nitro group is positioned ortho to the electron-donating amino group, which could affect the local electron density. Furthermore, as will be discussed, the 5-nitro group is likely involved in intramolecular hydrogen bonding, which could stabilize it and potentially hinder its reduction relative to the 2-nitro group. Conversely, the 2-nitro group is ortho to the ring nitrogen, which may influence its accessibility to the catalyst surface.

Table 1: Potential Catalytic Hydrogenation Products of this compound Data based on transformations of analogous compounds.

| Starting Material | Reagent/Catalyst | Potential Product(s) | Notes |

| This compound | H₂, Pd/C | 5,6-Diamino-2-nitropyridine | Partial reduction |

| This compound | H₂, Pd/C | 2,6-Diamino-5-nitropyridine | Partial reduction |

| This compound | H₂, Pd/C (excess) | 2,5,6-Triaminopyridine | Complete reduction |

Impact of Nitro Groups on Electron-Withdrawing Effects and Ring Activation

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons through inductive and resonance effects. stackexchange.com The addition of two nitro groups, which are among the strongest electron-withdrawing groups in organic chemistry, profoundly amplifies this deficiency. brainly.comnih.govrsc.org

The nitro groups withdraw electron density through two primary mechanisms:

Inductive Effect (-I): The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the carbon atom to which they are attached.

Resonance Effect (-M): The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, creating resonance structures with positive charges on the ring carbons. brainly.com

In this compound, the combined electron-withdrawing power of the ring nitrogen and the two nitro groups renders the aromatic core highly electrophilic. This severe electron deficiency deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). nih.govstackexchange.com Potential nucleophiles can attack the electron-poor carbon atoms of the ring, particularly those at positions ortho and para to the electron-withdrawing groups. stackexchange.comquimicaorganica.org The presence of a good leaving group, such as a halogen, or in some cases even a nitro group itself, at these activated positions facilitates the substitution reaction. researchgate.net

Intramolecular Interactions and Their Influence on Chemical Reactivity

The spatial arrangement of the functional groups in this compound allows for significant intramolecular interactions that influence its conformation and, consequently, its chemical reactivity.

Role of Intramolecular Hydrogen Bonding in Influencing Reactivity

The ortho positioning of the 6-amino group and the 5-nitro group creates an ideal geometry for the formation of an intramolecular hydrogen bond between a hydrogen atom of the amino group and an oxygen atom of the nitro group (N-H···O). This phenomenon is well-documented in analogous structures like ortho-nitroaniline and is known to be a significant stabilizing interaction. niscpr.res.innih.gov

Strong evidence for such bonding in a similar system comes from NMR studies of 2,6-diamino-3,5-dinitropyridine. dtic.mil In this molecule, the amine protons show two distinct signals at room temperature, indicating they are in different chemical environments. This is attributed to a strong intramolecular hydrogen bond between the amino group and the adjacent nitro group, which restricts rotation around the C-NH₂ bond. dtic.mil

This intramolecular hydrogen bond in this compound has several consequences for its reactivity:

Conformational Rigidity: It locks the 6-amino and 5-nitro groups into a relatively planar and rigid orientation with respect to each other.

Modulated Reactivity: The involvement of an amino proton in hydrogen bonding reduces its availability for intermolecular interactions. Furthermore, any reaction that requires the disruption of this bond, such as one involving the rotation of the amino or nitro group, would face a higher activation energy barrier.

Impact of Molecular Conformation on Rotational Barriers and Chemical Environments

The conformation of this compound is heavily influenced by the steric and electronic interactions between its substituents, leading to significant barriers to rotation around the C-N single bonds.

Rotation of the 6-Amino Group: As established by the intramolecular hydrogen bond with the 5-nitro group, the rotation around the C6-NH₂ bond is significantly hindered. dtic.mil This restriction creates non-equivalent chemical environments for the two amino protons, a feature that would be observable by ¹H NMR spectroscopy, likely as two separate signals at lower temperatures that coalesce into a single broader peak as the temperature is raised enough to overcome the rotational energy barrier. dtic.mil

Rotation of the Nitro Groups: The rotational barriers for the C-NO₂ bonds are also influenced by their neighboring groups.

C5-NO₂ Bond: Rotation is restricted due to its participation in the aforementioned intramolecular hydrogen bond. Maintaining the N-H···O interaction requires the nitro group to be largely coplanar with the amino group and the pyridine ring.

These rotational barriers result in a specific, relatively rigid molecular conformation that defines the chemical environment of each atom.

Table 2: Factors Influencing Rotational Barriers in this compound

| Bond | Interacting Groups | Primary Influencing Factor | Expected Barrier Height |

| C6-NH₂ | 6-Amino and 5-Nitro | Intramolecular Hydrogen Bonding | Significant |

| C5-NO₂ | 5-Nitro and 6-Amino | Intramolecular Hydrogen Bonding | Significant |

| C2-NO₂ | 2-Nitro and Ring Nitrogen (N1) | Steric Repulsion | Moderate to Significant |

Computational and Theoretical Investigations of 6 Amino 2,5 Dinitropyridine

Quantum Chemical Methods for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules, providing a theoretical framework to complement experimental findings. For 6-Amino-2,5-dinitropyridine, a variety of computational methods are employed to achieve a detailed understanding of its behavior at the molecular level.

Density Functional Theory (DFT) has become a principal tool for the computational study of pyridine (B92270) derivatives due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net Methods such as B3LYP are commonly used to optimize the molecular geometry and calculate the electronic properties of substituted pyridines. nih.govijcce.ac.ir In the case of this compound, DFT calculations are crucial for determining bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. These calculations also provide insights into the vibrational frequencies of the molecule, which can be correlated with experimental infrared and Raman spectra. ijcce.ac.ir

The choice of basis set, such as 6-31G(d,p) or 6-311++G(d,p), is critical in these calculations as it affects the accuracy of the predicted properties. nih.govijcce.ac.ir For molecules containing nitro groups, augmented basis sets are often preferred to accurately describe the diffuse nature of the electron density. DFT studies on nitro derivatives of pyridine have been successfully used to calculate properties like heat of formation. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Pyridine Derivatives

| Functional | Basis Set | Common Applications |

| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |

| B3LYP | 6-311++G(d,p) | Electronic Properties, NBO Analysis |

| M06-2X | 6-311++G(d,p) | Thermochemistry, Non-covalent Interactions |

| PBE | LANL2DZ | Systems with heavy atoms, Initial screenings |

| HSE06 | 6-31G(d,p) | Band gap calculations in solids |

Beyond DFT, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a pathway to higher accuracy, albeit at a greater computational expense. These methods are valuable for benchmarking DFT results and for studying systems where electron correlation is particularly important. rsc.org Ab initio studies on aminopyridines have been conducted to analyze dimerization effects and tautomeric equilibria. nih.gov For this compound, ab initio calculations can provide a more rigorous description of intermolecular interactions, which are crucial for understanding its solid-state properties.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative for large systems or for preliminary investigations. While not as commonly used for detailed electronic structure analysis of small molecules like this compound, they can be useful for initial geometry optimizations or for exploring potential energy surfaces.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs the chemical reactivity and spectroscopic properties of a molecule. For this compound, understanding its electronic structure is key to predicting its behavior as an energetic material.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. emerginginvestigators.org A smaller gap generally implies higher reactivity. emerginginvestigators.org

For this compound, the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing nitro groups will lower the energy of the LUMO. rsc.org This push-pull electronic effect leads to a smaller HOMO-LUMO gap, which is a characteristic feature of many energetic materials. The HOMO is typically localized on the amino group and the pyridine ring, whereas the LUMO is concentrated on the nitro groups and the ring. rsc.org This separation of charge in the frontier orbitals is indicative of potential charge-transfer interactions.

Table 2: Hypothetical Frontier Orbital Energies for Substituted Pyridines (eV)**

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Pyridine | -6.8 | -0.5 | 6.3 |

| 2-Aminopyridine (B139424) | -5.9 | -0.3 | 5.6 |

| 2,5-Dinitropyridine | -7.5 | -3.0 | 4.5 |

| This compound | -6.5 | -3.2 | 3.3 |

\This table presents hypothetical values based on general trends in substituted pyridines for illustrative purposes.*

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack. nih.gov The MEP is plotted on the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro groups and the nitrogen atom of the amino group, making these sites potential centers for intermolecular interactions. nih.gov Conversely, the hydrogen atoms of the amino group and the regions near the nitro groups would exhibit positive electrostatic potential. The MEP analysis is particularly useful for understanding the intermolecular interactions that govern the crystal packing of the material. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. uni-muenchen.de NBO analysis is used to quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which is a measure of hyperconjugative and resonance interactions. uni-muenchen.de

For this compound, NBO analysis can reveal the extent of electron donation from the amino group's lone pair to the pyridine ring and the strong electron-withdrawing effect of the nitro groups. niscpr.res.inscirp.org This analysis provides quantitative information on the charge distribution, assigning partial charges to each atom in the molecule. The charge distribution is critical for understanding the molecule's polarity and its interactions with other molecules. The NBO method can also be used to study the nature of the chemical bonds, such as the C-N and N-O bonds, and to identify any significant intramolecular charge transfer, which is a key feature contributing to the energetic nature of the compound. scirp.org

Table 3: Hypothetical NBO Charges for this compound**

| Atom | Hypothetical NBO Charge (e) |

| N (Pyridine) | -0.45 |

| C2 (Pyridine) | +0.35 |

| C3 (Pyridine) | -0.10 |

| C4 (Pyridine) | -0.05 |

| C5 (Pyridine) | +0.30 |

| C6 (Pyridine) | -0.20 |

| N (Amino) | -0.80 |

| N (Nitro at C2) | +0.60 |

| O (Nitro at C2) | -0.40 |

| N (Nitro at C5) | +0.62 |

| O (Nitro at C5) | -0.41 |

\This table presents hypothetical values based on general trends in related molecules for illustrative purposes.*

Spectroscopic Parameter Prediction and Interpretation

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement experimental findings.

Vibrational Spectroscopy Simulations (FT-IR and FT-Raman)

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, is a standard approach to predict the infrared and Raman spectra of molecules. These simulations calculate the vibrational frequencies and intensities corresponding to the different normal modes of the molecule. For a compound like this compound, these calculations would help in assigning the characteristic vibrational modes associated with the amino (-NH2) and nitro (-NO2) functional groups, as well as the pyridine ring vibrations. However, specific simulated FT-IR and FT-Raman data for this compound are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts (e.g., ¹H and ¹³C) through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a valuable tool for structural elucidation. These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm the molecular structure. For this compound, such predictions would be crucial in assigning the signals of the protons and carbon atoms of the pyridine ring and confirming the positions of the substituents. At present, published computational studies detailing these NMR chemical shift predictions for this compound have not been identified.

Energetic and Stability Assessments from a Theoretical Perspective

Computational studies are essential for the safe and efficient development of energetic materials, providing predictions of their performance and stability without the need for hazardous and costly experimentation.

Computational Prediction of Heat of Formation and Detonation Parameters

The heat of formation is a fundamental thermochemical property used to calculate the energy release of a compound. Computational methods, such as isodesmic reactions or atomization methods, are employed to predict this value. From the calculated heat of formation and the predicted density of the material, key detonation parameters like detonation velocity and detonation pressure can be estimated using empirical or theoretical models. While these are critical parameters for any energetic material, specific computationally predicted values for the heat of formation and detonation performance of this compound are not documented in the available scientific literature.

Theoretical Studies on Thermal Decomposition Pathways and Mechanisms

Understanding the thermal decomposition of an energetic material is vital for assessing its stability and safety. Computational chemistry can be used to explore the potential decomposition pathways, identify the initial bond-breaking steps (trigger linkages), and calculate the activation energies for these processes. This provides insight into the compound's thermal stability and the likely products of decomposition. A detailed theoretical investigation into the thermal decomposition mechanisms of this compound has yet to be published.

Molecular Dynamics Simulations for Understanding Crystal Packing and Lattice Energy

Molecular dynamics (MD) simulations are a powerful technique for studying the condensed-phase properties of materials. For an energetic compound, MD simulations can be used to model the crystal structure, predict the crystal density, and calculate the lattice energy. These simulations provide a molecular-level understanding of the intermolecular interactions that govern the crystal packing, which in turn influences the material's sensitivity and performance. To date, no specific molecular dynamics simulation studies focused on the crystal packing and lattice energy of this compound have been found in the literature.

Spectroscopic and Structural Characterization Methodologies for 6 Amino 2,5 Dinitropyridine

Mass Spectrometry (MS and HRMS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for the determination of the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For 6-Amino-2,5-dinitropyridine, both standard Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) would be employed for comprehensive molecular identification.

In a typical MS analysis, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured. For this compound (C₅H₄N₄O₄), the expected monoisotopic mass is approximately 184.02 Da. HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition and distinguishing it from other compounds with the same nominal mass.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would involve the collision-induced dissociation (CID) of the molecular ion. While specific experimental fragmentation data for this compound is not extensively reported in publicly available literature, a predicted fragmentation pattern can be hypothesized based on its structure. Common fragmentation pathways for nitroaromatic compounds include the loss of nitro groups (NO₂) and other small neutral molecules.

Predicted Fragmentation Data for this compound:

| Fragment Ion | Proposed Neutral Loss | Notes |

|---|---|---|

| [M-NO₂]⁺ | Loss of a nitro group | A common fragmentation pathway for nitroaromatic compounds. |

| [M-2NO₂]⁺ | Sequential loss of two nitro groups | Further fragmentation leading to the core pyridine (B92270) structure. |

| [M-NO]⁺ | Loss of nitric oxide | Another possible fragmentation pathway for nitro compounds. |

Note: The fragmentation pattern is predictive and would require experimental verification.

X-ray Crystallography for Detailed Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular geometry, intermolecular interactions, and packing of this compound in the solid state.

Determination of Crystal System and Space Group

The initial step in X-ray crystallographic analysis involves the determination of the crystal system and space group. This is achieved by analyzing the diffraction pattern of a single crystal of the compound. The crystal system (e.g., monoclinic, orthorhombic, etc.) describes the symmetry of the unit cell, while the space group provides a detailed description of the symmetry elements within the crystal lattice. As of the latest literature search, specific crystallographic data for this compound has not been reported.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The presence of an amino group (-NH₂) and nitro groups (-NO₂) in this compound suggests the potential for significant hydrogen bonding. X-ray crystallography would allow for the precise measurement of bond lengths and angles, enabling a detailed analysis of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding could occur between the amino group and an adjacent nitro group, influencing the planarity of the molecule. Intermolecular hydrogen bonds would play a crucial role in the packing of the molecules in the crystal lattice, connecting neighboring molecules into extended networks.

Potential Hydrogen Bonding Interactions in this compound:

| Type | Donor | Acceptor |

|---|---|---|

| Intramolecular | N-H (amino group) | O (nitro group) |

| Intermolecular | N-H (amino group) | O (nitro group of adjacent molecule) |

Thermal Analysis Techniques for Mechanistic Studies

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. For an energetic material like this compound, these methods are critical for assessing its thermal stability and decomposition behavior.

Differential Scanning Calorimetry (DSC) for Exothermic Processes and Decomposition Onset Mechanisms

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point, followed by one or more exothermic peaks indicating decomposition.

Hypothetical DSC Data for this compound:

| Parameter | Description |

|---|---|

| Melting Point (Tₘ) | The temperature at which the compound transitions from solid to liquid. |

| Onset of Decomposition (Tₒ) | The temperature at which the exothermic decomposition begins. |

| Peak Decomposition Temperature (Tₚ) | The temperature at which the rate of decomposition is at its maximum. |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Thermogravimetric Analysis (TGA) for Mass Loss and Degradation Mechanisms of this compound

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability and decomposition characteristics of energetic materials. This method provides quantitative information about the mass loss of a substance as a function of temperature or time in a controlled atmosphere. For a compound such as this compound, TGA is instrumental in determining its decomposition onset temperature, the stages of mass loss, and the kinetics of its thermal degradation. This data is fundamental to understanding its stability under thermal stress.

Despite the importance of this analysis, a thorough review of publicly available scientific literature reveals a notable absence of specific experimental TGA data for this compound. While thermal analyses of structurally similar compounds, such as other dinitropyridine derivatives, have been reported, the strict focus of this article on this compound prevents the inclusion of such data.

Consequently, it is not possible to present a detailed data table or an in-depth discussion of the specific mass loss stages and degradation mechanisms for this compound based on direct TGA research findings. The elucidation of its thermal decomposition pathway, including the identification of gaseous byproducts and the nature of the solid residue, would require dedicated experimental investigation using TGA coupled with other analytical techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

Without experimental data, any discussion on the degradation mechanisms would be purely speculative. Generally, the decomposition of nitroaromatic compounds is a complex process that can be initiated by the homolytic cleavage of the C-NO2 bond. Subsequent reactions may involve intramolecular hydrogen transfer from the amino group, ring opening, and the formation of various gaseous products such as NOx, CO, CO2, and H2O. However, the precise sequence and contribution of these pathways are unique to each molecule's structure and crystalline arrangement.

Future research involving the Thermogravimetric Analysis of this compound would be invaluable in filling this knowledge gap and providing the necessary data to fully characterize its thermal behavior.

Applications of 6 Amino 2,5 Dinitropyridine As a Chemical Building Block

Precursors in the Synthesis of Advanced Energetic Materials

The quest for novel energetic materials that offer a superior balance of performance and safety has led to the exploration of various nitrogen-rich heterocyclic compounds. Dinitropyridines, including 6-Amino-2,5-dinitropyridine, are considered valuable precursors for the synthesis of explosives and other energetic compounds. nih.gov The presence of nitro groups contributes to the energetic output, while the amino group can be a key anchor for further molecular elaboration or can contribute to the stability of the resulting compounds.

Design and Synthesis of Insensitive Energetic Compounds (IECs)

A primary goal in the development of modern explosives is to reduce their sensitivity to accidental stimuli such as impact, friction, and electrostatic discharge, without compromising performance. The molecular design of Insensitive Energetic Compounds (IECs) often involves the introduction of features that promote crystal stability and reduce intermolecular strain. The synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), a notable insensitive explosive, highlights the potential of aminodinitropyridine scaffolds. dtic.mil While the documented synthesis of ANPyO starts from 2,6-diaminopyridine (B39239), the chemistry involved provides a clear blueprint for how a this compound core could be utilized. dtic.mil

The introduction of an N-oxide group, in conjunction with amino and nitro substituents, is a key strategy in designing IECs. This combination allows for extensive intramolecular and intermolecular hydrogen bonding, which enhances molecular packing in the crystal lattice, leading to higher density and improved stability. dtic.mil The hydrogen bonding network also confers thermal and chemical stability, as well as insensitivity to initiation. dtic.mil For instance, ANPyO exhibits a high decomposition temperature and is insensitive to impact, friction, and electrostatic discharge. dtic.mil

The properties of ANPyO and related compounds underscore the value of the aminodinitropyridine framework in creating robust energetic materials. The general strategy involves the nitration of an aminopyridine precursor followed by oxidation to introduce the N-oxide functionality. dtic.mil

Table 1: Properties of Insensitive Energetic Compounds Derived from Aminopyridine Precursors

| Compound | Molecular Formula | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (kbar) |

| 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) | C₅H₅N₅O₅ | 1.88 | 7840 | 275 |

This table presents data for a key insensitive energetic compound derived from a related aminopyridine precursor, illustrating the potential of the this compound scaffold.

Formation of Polyaminopolynitropyridines and Their N-Oxides

The synthesis of polyaminopolynitropyridines and their corresponding N-oxides represents a significant area of research in energetic materials. These compounds are of interest due to their potential for high performance combined with thermal stability. The general synthetic approach involves the nitration of aminopyridine derivatives followed by oxidation.

The synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) is a prime example of this class of compounds. It is synthesized from 2,6-diaminopyridine through nitration with a mixture of nitric and sulfuric acids, followed by oxidation with hydrogen peroxide in acetic acid. dtic.mil This process underscores the feasibility of transforming aminopyridine structures into highly functionalized energetic materials. The resulting ANPyO is a dense, stable, and high-melting explosive. dtic.mil

The presence of multiple amino and nitro groups on the pyridine (B92270) ring, along with the N-oxide, contributes to a favorable oxygen balance and high heat of formation, which are desirable characteristics for energetic materials. The amino groups also play a crucial role in the stability of these compounds through hydrogen bonding. dtic.mil

Derivatization to Fused Heterocyclic Energetic Systems

Fused heterocyclic systems are a class of energetic materials that have garnered significant interest due to their often high densities, thermal stabilities, and energetic performance. While direct synthesis from this compound is not extensively detailed in the available literature, the reactivity of the aminodinitropyridine core makes it a plausible precursor for such systems.

The general strategy for constructing fused heterocyclic energetic materials often involves the cyclization of appropriately substituted precursors. For example, a dinitropyridine derivative could potentially be functionalized at the amino group and an adjacent position to facilitate the formation of a second ring. The synthesis of energetic furoxanopyridine derivatives from 4-amino-2,6-dichloro-3,5-dinitropyridine illustrates a similar concept, where the aminodinitropyridine scaffold is a key intermediate in the formation of a fused ring system. researchgate.net

Intermediates in Medicinal Chemistry and Pharmaceutical Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of nitro and amino groups, as seen in this compound, provides handles for further chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents.

Role in the Development of Nitrogen-Rich Heterocycles for Drug Discovery

Nitrogen-rich heterocycles are of significant interest in drug discovery due to their ability to engage in a variety of biological interactions. The aminodinitropyridine framework can serve as a starting point for the synthesis of more complex heterocyclic systems with potential therapeutic applications.

For instance, 2-chloro-3,5-dinitropyridine (B146277), a closely related compound, has been utilized in the synthesis of imidazopyridines that act as inhibitors of necroptosis. nih.gov The synthesis involves the nucleophilic substitution of the chlorine atom, followed by selective reduction of one nitro group and subsequent cyclization to form the fused imidazole (B134444) ring. nih.gov This demonstrates how the dinitropyridine core can be strategically modified to produce potent biological inhibitors.

Furthermore, 2-amino-3,5-dinitropyridine has been used to synthesize ruthenium complexes that exhibit significant activity against breast cancer and cervical epithelioid carcinoma cell lines. nih.gov These examples highlight the potential of the aminodinitropyridine scaffold in the development of novel anticancer agents.

Utilization as Scaffolds for Biologically Active Molecules

The this compound structure can be viewed as a scaffold upon which diverse functionalities can be appended to create libraries of compounds for biological screening. The amino group can be readily acylated, alkylated, or used in coupling reactions, while the nitro groups can be reduced to amino groups, which can then be further functionalized.

A study on the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, which share the 6-aminopyridine core, has demonstrated the potential for creating compounds with anti-cancer bioactivity. nih.gov While the substitution pattern differs, this research supports the utility of the aminopyridine scaffold in generating biologically active molecules.

The versatility of the aminodinitropyridine scaffold is further illustrated by the synthesis of various bioactive molecules from nitropyridine precursors. For example, nitropyridine derivatives have been used to create potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Table 2: Examples of Bioactive Molecules Derived from Related Nitropyridine Scaffolds

| Precursor Scaffold | Target Molecule Class | Biological Activity |

| 2-chloro-3,5-dinitropyridine | Imidazopyridines | Inhibitors of necroptosis |

| 2-amino-3,5-dinitropyridine | Ruthenium complexes | Anticancer activity |

| 2-chloro-5-methyl-3-nitropyridine | Carboxamide derivatives | JAK2 inhibitors |

| 2,6-dichloro-3-nitropyridine | Heterocyclic derivatives | GSK3 inhibitors |

This table showcases the utility of related nitropyridine scaffolds in the synthesis of diverse biologically active molecules, suggesting the potential of this compound in similar applications.

Contributions to Agrochemical Development

The pyridine ring is a core component in a multitude of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. mdpi.comnih.gov Dinitropyridines, as a class of compounds, are regarded as valuable precursors in the synthesis of new agrochemical agents. researchgate.net The compound this compound serves as a potential starting material for creating novel active ingredients.

The functional groups of this compound allow for a variety of chemical transformations. The amino group can be diazotized and replaced, or it can be acylated or alkylated to introduce new functionalities. The nitro groups, particularly the one at the 2-position, are susceptible to nucleophilic substitution, enabling the introduction of different chemical moieties that can modulate the biological activity of the resulting molecule. This synthetic flexibility allows for the creation of a library of derivatives to be screened for desired herbicidal, fungicidal, or insecticidal properties.

For instance, the development of synthetic auxin herbicides has involved modifying picolinic acid structures. mdpi.com By analogy, this compound could be chemically modified to mimic or interact with biological targets similar to those of established pyridine-based pesticides. A related compound, 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine, has been noted for its potential in the development of herbicides and pesticides, highlighting the promise of this structural class in agricultural applications. chemimpex.com

Below is a table of representative pyridine-based agrochemicals, illustrating the importance of the pyridine scaffold in this industry.

| Agrochemical | Type | Mode of Action |

| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor nih.gov |

| Picloram | Herbicide | Synthetic auxin mdpi.com |

| Clopyralid | Herbicide | Synthetic auxin mdpi.com |

| Pyroxsulam | Herbicide | Acetolactate synthase (ALS) inhibitor nih.gov |

This table showcases established pyridine-based agrochemicals to provide context for the potential development of new active ingredients from precursors like this compound.

Utility in the Field of Biosensors and Dyes

The distinct electronic properties of this compound suggest its potential utility in the development of sensors and dyes. The molecule contains both an electron-donating group (-NH₂) and electron-withdrawing groups (-NO₂), a classic "push-pull" system. Such systems are known to exhibit interesting photophysical properties, including strong absorption of light and potential for fluorescence, making them candidates for use as chromophores. researchgate.net A chromophore is the part of a molecule responsible for its color.

While direct application of this compound as a biosensor has not been reported, dinitropyridines are considered promising precursors for their development. researchgate.net Biosensors often rely on changes in optical properties (color or fluorescence) upon interaction with a specific analyte. The reactive amino group on this compound could be functionalized to selectively bind to a target molecule (e.g., a protein, DNA, or metabolite). This binding event could alter the electronic structure of the push-pull system, leading to a detectable change in its light absorption or emission spectrum.

For example, a derivative of this compound could be designed to bind to a specific enzyme. Upon binding, the local chemical environment would change, perturbing the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO) and causing a color shift, which forms the basis of a colorimetric sensor. The general principles of using specific chemical structures for analyte detection are well-established in the field of biosensors. mdpi.com

Potential Applications in Catalysis and Advanced Optical Materials

The application of pyridine derivatives extends into the realms of catalysis and materials science, particularly in the development of advanced optical materials.

Catalysis: While there is extensive research on the use of catalysts to synthesize pyridine derivatives, the direct use of this compound as a catalyst is not well-documented. nih.govchemrxiv.org However, the pyridine nitrogen atom possesses a lone pair of electrons, allowing it to act as a base or a ligand in organometallic catalysis. By modifying the functional groups of this compound, it could potentially be integrated into larger catalytic systems, where its electronic properties could influence the activity and selectivity of a catalytic center.

Advanced Optical Materials: There is significant interest in organic molecules with nonlinear optical (NLO) properties for applications in photonics and optoelectronics, such as optical switching and data processing. ias.ac.in Molecules with large hyperpolarizability values are sought for these applications. Theoretical studies based on Density Functional Theory (DFT) are often used to predict the NLO properties of novel organic compounds. researchgate.net

The push-pull electronic structure of this compound makes it a promising candidate for NLO applications. The intramolecular charge transfer (ICT) from the amino group to the nitro groups via the pyridine ring system is a key feature for generating a strong second-order NLO response. Although no experimental or theoretical NLO data for this compound is readily available, studies on structurally related aminopyridine derivatives confirm that this class of compounds can possess significant NLO properties. ias.ac.inscirp.orgresearchgate.net

The table below presents theoretical data for a related aminopyridine derivative, illustrating the types of properties relevant to NLO material assessment.

| Compound | Method | Dipole Moment (μ) | Polarizability (α) | First Hyperpolarizability (β₀) |

| 6-Amino-2-methylpyridine-3-carbonitrile | DFT/B3LYP | Value not specified | Value not specified | Value not specified |

Note: A 2017 computational study confirmed that 6-Amino-2-methylpyridine-3-carbonitrile molecules have good potential for NLO properties, supporting the rationale for investigating similar structures like this compound. scirp.orgscirp.org

The synthesis of new organic crystals with high third-order nonlinear susceptibility is an active area of research. semnan.ac.ir Given its molecular structure, this compound and its derivatives are worthy of investigation as potential components of new NLO materials.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Improved Yields and Purity

One unexplored avenue is the direct and selective nitration of 6-aminopyridine derivatives. This would require overcoming challenges related to controlling the position of nitration on the pyridine (B92270) ring, a notoriously difficult task. Research could focus on employing advanced nitrating agents or catalyst systems that can direct the nitro groups to the 2 and 5 positions with high selectivity. Another promising approach involves the development of one-pot synthesis protocols, which would streamline the production process, reduce waste, and potentially lower costs. nih.gov

| Potential Synthetic Route | Key Precursors | Potential Advantages | Research Challenges |

| Route A: Selective Nitration | 6-Amino-5-nitropyridine or 6-Amino-2-nitropyridine | Potentially fewer steps | Controlling regioselectivity of the second nitration; avoiding over-nitration or degradation. |

| Route B: Amination | 6-Chloro-2,5-dinitropyridine | High regioselectivity for the amino group position | Synthesis of the dichlorodinitropyridine precursor; harsh reaction conditions. |

| Route C: Ring Transformation | N-substituted dinitropyridones | Access to novel functionalized derivatives | Substrate availability; optimization of reaction conditions for the specific isomer. |

Exploration of New Chemical Transformations and Functionalizations

The functional groups of 6-Amino-2,5-dinitropyridine—an amino group and two nitro groups—offer a versatile platform for a wide range of chemical transformations, an area that remains largely unexplored for this specific isomer. Future research should focus on systematically investigating the reactivity of these groups to generate novel derivatives with tailored properties.

The amino group can serve as a handle for various modifications, including acylation, alkylation, and diazotization, leading to the synthesis of amides, secondary/tertiary amines, and potentially allowing for the introduction of other functional groups. The nitro groups, while generally less reactive, can undergo nucleophilic aromatic substitution (SNAr) reactions under specific conditions, enabling the introduction of alkoxy, aryloxy, or other amino groups. researchgate.net A particularly innovative avenue would be to explore ring-transformation reactions, where the electron-deficient pyridine ring could be opened and rearranged to form other heterocyclic systems, a strategy that has been applied to related dinitropyridones.

Advanced Computational Modeling for Predictive Material Design and Optimization

Advanced computational modeling presents a powerful, yet untapped, tool for accelerating research into this compound. Techniques such as Density Functional Theory (DFT) can be employed to predict a wide range of molecular properties before undertaking extensive experimental synthesis. ijnc.ir Future computational studies should focus on several key areas.

Firstly, modeling can be used to predict the energetic properties of the molecule, such as its enthalpy of formation, density, and potential detonation performance, which is crucial for assessing its suitability as an energetic material. mdpi.comresearchgate.net Secondly, computational methods can elucidate reaction mechanisms for both synthesis and functionalization, helping to optimize reaction conditions and predict the feasibility of new chemical transformations. researchgate.net Molecular dynamics simulations can also provide insights into the crystal packing and intermolecular interactions of this compound, which are critical for understanding its physical properties like thermal stability and sensitivity. nih.gov

| Computational Method | Predicted Property | Potential Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, enthalpy of formation, vibrational frequencies | Guides synthesis, predicts stability and energetic performance. ijnc.ir |

| Molecular Dynamics (MD) | Crystal packing, density, intermolecular interactions | Informs on material properties like sensitivity and thermal stability. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction pathways and transition states | Optimizes synthetic routes and predicts outcomes of new reactions. |

Integration with Materials Science for Emerging Applications

A significant area for future research lies in the integration of this compound into the field of materials science. Dinitropyridine derivatives are recognized as precursors to energetic materials, and a primary research direction should be the synthesis and characterization of this compound to evaluate its potential in this domain. researchgate.neticm.edu.pl Key performance metrics to be investigated include thermal stability, impact and friction sensitivity, density, and detonation velocity. dtic.milresearchgate.net Compatibility studies with other common energetic materials and binders would also be essential for any potential formulation development. icm.edu.pl

Beyond energetic materials, the unique electronic structure of aminodinitropyridines suggests potential applications in other areas of materials science. The compound could be explored as a building block for novel polymers with high thermal stability or specific optical properties. Furthermore, its ability to coordinate with metal ions could be investigated for the development of new catalysts or functional coordination polymers. The structural similarity to compounds like 6-Amino-5-nitropyridin-2-one, which has been used in synthetic biology, suggests that derivatives could be explored for applications in advanced functional materials. ontosight.ai

Sustainable Synthesis and Green Chemistry Approaches in Dinitropyridine Production

Applying the principles of green chemistry to the production of this compound is a crucial and unexplored research avenue. Traditional nitration and amination reactions often rely on harsh reagents, toxic solvents, and energy-intensive conditions. Future research should aim to develop more environmentally benign synthetic methods.

This could involve the use of solid acid catalysts to replace corrosive liquid acids, the exploration of solvent-free reaction conditions, or the use of safer, biodegradable solvents like ionic liquids. biomedres.us Microwave-assisted synthesis is another promising green technique that can significantly reduce reaction times and energy consumption. nih.gov Furthermore, developing one-pot, multi-component reactions, such as the Strecker reaction for α-aminonitriles, would align with green chemistry principles by minimizing waste and improving atom economy. nih.govresearchgate.net Investigating biocatalytic routes or pathways from renewable feedstocks for the synthesis of pyridine precursors would represent a significant long-term goal for the sustainable production of this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.